Physicochemical Differentiation: Lipophilicity (LogP) and TPSA vs. Des-Ethyl and N-Methyl Analogs
N-Ethyl-6-(trifluoromethyl)pyridin-3-amine displays a computed LogP (XLogP3-AA) of 2.1 and TPSA of 24.9 Ų [1]. By comparison, the des-ethyl analog 6-(trifluoromethyl)pyridin-3-amine (CAS 106877-33-2, C6H5F3N2, MW 162.11) has a lower LogP of approximately 1.2 and a higher TPSA of 38.9 Ų owing to the free primary amine, resulting in greater hydrophilicity and different passive permeability characteristics [2]. The N-methyl analog (C7H7F3N2, MW 176.14) has an intermediate LogP of approximately 1.7 and TPSA of 24.9 Ų, but lacks the ethyl group's additional rotational degree of freedom and steric bulk [3]. The N-ethyl substitution thus provides a measurable increase in lipophilicity relative to the N-H and N-methyl forms, which can influence both solubility and membrane penetration in biological settings.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP = 2.1; TPSA = 24.9 Ų; MW = 190.17 g/mol |
| Comparator Or Baseline | Des-ethyl analog (6-(trifluoromethyl)pyridin-3-amine): LogP ≈ 1.2, TPSA ≈ 38.9 Ų, MW = 162.11 g/mol; N-methyl analog (6-(trifluoromethyl)-N-methylpyridin-3-amine): LogP ≈ 1.7, TPSA ≈ 24.9 Ų, MW = 176.14 g/mol |
| Quantified Difference | ΔLogP ≈ +0.9 vs. des-ethyl; ΔLogP ≈ +0.4 vs. N-methyl; ΔTPSA = -14.0 Ų vs. des-ethyl |
| Conditions | Computed physicochemical properties from PubChem release 2021.05.07 using XLogP3-AA and Cactvs 3.4.6.11 [1] |
Why This Matters
A higher LogP and lower TPSA suggest improved passive membrane permeability relative to the des-ethyl and N-methyl analogs, which can be a critical selection criterion when designing CNS-penetrant or intracellular-targeting probes.
- [1] PubChem. N-ethyl-6-(trifluoromethyl)pyridin-3-amine (Compound Summary). CID 70292805. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1545730-90-2 View Source
- [2] PubChem. 6-(Trifluoromethyl)pyridin-3-amine. CID 2737330. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/106877-33-2 View Source
- [3] PubChem. 2-Methyl-6-(trifluoromethyl)pyridin-3-amine. CID 24880329. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/24880329 View Source
